Cas no 89-50-9 (2-(ethylamino)benzoic acid)

2-(Ethylamino)benzoic acid is a benzoic acid derivative featuring an ethylamino substituent at the ortho position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, serving as a building block for the preparation of more complex molecules. The ethylamino group enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent reaction systems. Its benzoic acid core allows for further functionalization, such as esterification or amidation, making it valuable for drug discovery and material science applications. The compound’s stability under standard conditions ensures ease of handling and storage. Analytical-grade purity is typically available for research purposes.
2-(ethylamino)benzoic acid structure
2-(ethylamino)benzoic acid structure
Product Name:2-(ethylamino)benzoic acid
CAS No:89-50-9
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00020248
CID:722915
PubChem ID:66642
Update Time:2025-08-04

2-(ethylamino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-(ethylamino)-
    • 2-(Ethylamino)benzoic acid
    • Benzoic acid, 2-(ethylamino)-
    • SMR000528165
    • 9UPT2LGS5L
    • EINECS 201-912-3
    • 2-(Ethylamino)benzoic acid #
    • CHEMBL1451886
    • 89-50-9
    • SCHEMBL184136
    • NSC16162
    • E79662
    • F0436-0020
    • Anthranilic acid, N-ethyl-
    • UNII-9UPT2LGS5L
    • HMS2269D05
    • NSC-16162
    • BDBM50535053
    • NCGC00246752-01
    • n-ethyl-o-aminobenzoic acid
    • NSC 16162
    • EN300-146581
    • DTXSID5058989
    • LS-11341
    • N-ethyl anthranilic acid
    • Oprea1_837094
    • NS00039332
    • N-Ethylanthranilic acid
    • MFCD00020248
    • MLS000737796
    • AKOS002664912
    • 2-(Ethylamino)benzoicacid
    • 2-ethylaminobenzoic acid
    • STK421957
    • DTXCID3048657
    • 2-(ethylamino)benzoic acid
    • MDL: MFCD00020248
    • Inchi: 1S/C9H11NO2/c1-2-10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
    • InChI Key: SPEGUNZOHLFGCL-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1NCC)=O

Computed Properties

  • Exact Mass: 165.079
  • Monoisotopic Mass: 165.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.3A^2

Experimental Properties

  • Density: 1.197
  • Boiling Point: 322.8°C at 760 mmHg
  • Flash Point: 149°C
  • Refractive Index: 1.603

2-(ethylamino)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
135205-1g
2-(Ethylamino)benzoic acid, 95%+
89-50-9 95%
1g
$436.00 2023-09-10
Matrix Scientific
135205-2.500g
2-(Ethylamino)benzoic acid, 95%+
89-50-9 95%
2.500g
$953.00 2023-09-10
Matrix Scientific
135205-5g
2-(Ethylamino)benzoic acid, 95%+
89-50-9 95%
5g
$1442.00 2023-09-10
TRC
E182651-100mg
2-(Ethylamino)benzoic Acid
89-50-9
100mg
$ 115.00 2022-04-29
TRC
E182651-500mg
2-(Ethylamino)benzoic Acid
89-50-9
500mg
$ 475.00 2022-04-29
TRC
E182651-1g
2-(Ethylamino)benzoic Acid
89-50-9
1g
$ 730.00 2022-04-29
Enamine
EN300-146581-0.05g
2-(ethylamino)benzoic acid
89-50-9
0.05g
$563.0 2023-07-08
Enamine
EN300-146581-0.1g
2-(ethylamino)benzoic acid
89-50-9
0.1g
$591.0 2023-07-08
Enamine
EN300-146581-0.25g
2-(ethylamino)benzoic acid
89-50-9
0.25g
$617.0 2023-07-08
Enamine
EN300-146581-0.5g
2-(ethylamino)benzoic acid
89-50-9
0.5g
$645.0 2023-07-08

Additional information on 2-(ethylamino)benzoic acid

Recent Advances in the Study of 2-(Ethylamino)benzoic Acid (CAS 89-50-9): A Comprehensive Research Brief

2-(Ethylamino)benzoic acid (CAS 89-50-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of 2-(ethylamino)benzoic acid derivatives for enhanced bioavailability. The research team employed a combination of computational modeling and experimental synthesis to identify key structural modifications that improve the compound's solubility and metabolic stability. Their findings suggest that specific substitutions on the benzoic acid ring can significantly enhance its pharmacokinetic profile, making it a promising candidate for further drug development.

In another groundbreaking study, researchers explored the anti-inflammatory properties of 2-(ethylamino)benzoic acid. Using in vitro and in vivo models, the team demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This effect was attributed to the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These findings highlight the potential of 2-(ethylamino)benzoic acid as a novel anti-inflammatory agent, particularly for chronic inflammatory conditions.

Further investigations into the compound's mechanism of action revealed its interaction with specific protein targets. A 2024 study published in Bioorganic & Medicinal Chemistry Letters utilized X-ray crystallography and molecular docking simulations to elucidate the binding mode of 2-(ethylamino)benzoic acid with cyclooxygenase-2 (COX-2). The results indicated that the compound acts as a competitive inhibitor, occupying the active site of COX-2 and preventing the binding of arachidonic acid. This discovery provides a molecular basis for its observed anti-inflammatory effects and opens new avenues for the design of more potent COX-2 inhibitors.

Beyond its anti-inflammatory properties, 2-(ethylamino)benzoic acid has also shown promise in oncology research. A recent preclinical study evaluated its efficacy against various cancer cell lines, including breast, lung, and colon cancer. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, characterized by caspase activation and cytochrome c release. These findings position 2-(ethylamino)benzoic acid as a potential lead compound for anticancer drug development.

In conclusion, the latest research on 2-(ethylamino)benzoic acid (CAS 89-50-9) underscores its multifaceted pharmacological potential. From its anti-inflammatory and anticancer properties to its optimized pharmacokinetic profile, this compound represents a valuable scaffold for future drug discovery efforts. Continued research into its mechanism of action and structural optimization will be crucial for translating these findings into clinical applications.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.